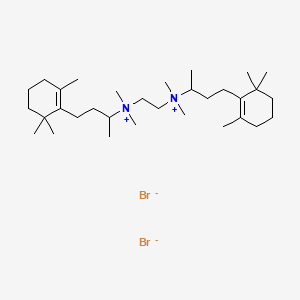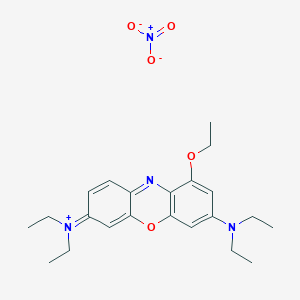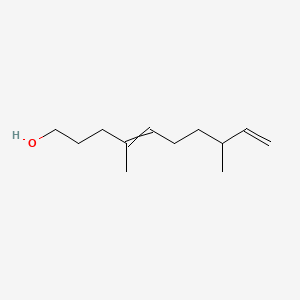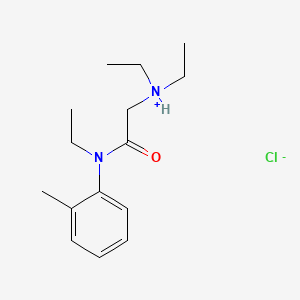
2-(Diethylamino)-N-ethyl-o-acetotoluidide, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-(N-ethyl-2-methylanilino)-2-oxoethyl]azanium chloride involves the reaction of N-ethyl-2-methylaniline with diethyl oxalate under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the azanium chloride salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain consistency and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl-[2-(N-ethyl-2-methylanilino)-2-oxoethyl]azanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as hydroxide ions in aqueous solution.
Major Products
Oxidation: Formation of corresponding oxo compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted azanium compounds.
Applications De Recherche Scientifique
Diethyl-[2-(N-ethyl-2-methylanilino)-2-oxoethyl]azanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl-[2-(N-ethyl-2-methylanilino)-2-oxoethyl]azanium chloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound’s effects are mediated through pathways involving enzyme inhibition and modulation of protein-protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(2-Chloro-6-methylanilino)-2-oxoethyl]-propylazanium chloride
- [2-(2,6-Dibromo-4-methylanilino)-2-oxoethyl]-diethylazanium chloride
- [2-(N,2-Dimethylanilino)-2-oxoethyl]-diethylazanium chloride
Uniqueness
Diethyl-[2-(N-ethyl-2-methylanilino)-2-oxoethyl]azanium chloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in research and industry make it a valuable compound .
Propriétés
Numéro CAS |
77966-71-3 |
|---|---|
Formule moléculaire |
C15H25ClN2O |
Poids moléculaire |
284.82 g/mol |
Nom IUPAC |
diethyl-[2-(N-ethyl-2-methylanilino)-2-oxoethyl]azanium;chloride |
InChI |
InChI=1S/C15H24N2O.ClH/c1-5-16(6-2)12-15(18)17(7-3)14-11-9-8-10-13(14)4;/h8-11H,5-7,12H2,1-4H3;1H |
Clé InChI |
BTDJRHRCQGXKFD-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC(=O)N(CC)C1=CC=CC=C1C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy-](/img/structure/B13763393.png)
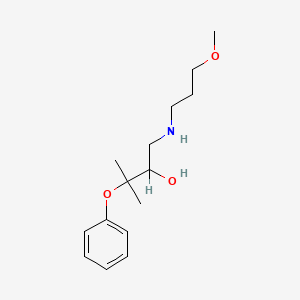
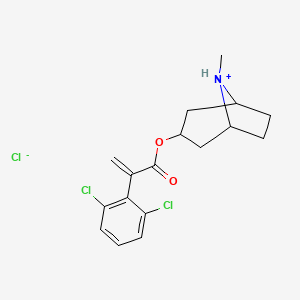
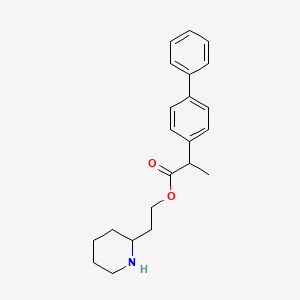
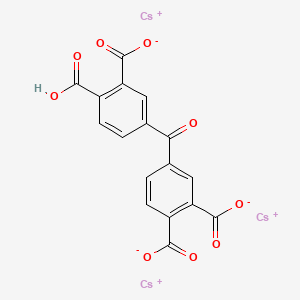

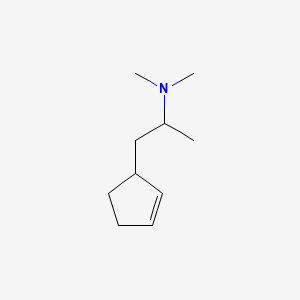
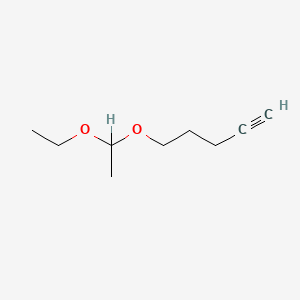
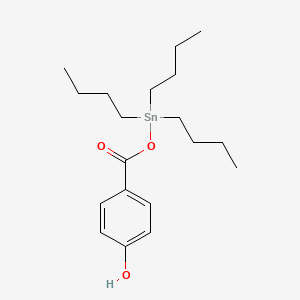
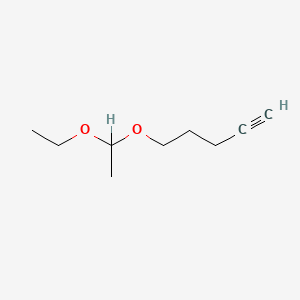
![Chromate(2-), [2,4-dihydro-4-[[2-(hydroxy-kappaO)-5-nitrophenyl]azo-kappaN1]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-kappaO3][2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]-5-nitrobenzenesulfonato(3-)]-, sodium hydrogen](/img/structure/B13763441.png)
